

# CCT128930 Hydrochloride: Application Notes and Protocols for Intraperitoneal Injection

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Compound of Interest		
Compound Name:	CCT128930 hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and intraperitoneal (i.p.) administration of **CCT128930 hydrochloride**, a potent and selective ATP-competitive inhibitor of AKT2.[1][2] This document outlines the compound's mechanism of action, detailed formulation and administration protocols, and key quantitative data to support preclinical research in oncology and other areas where the PI3K/AKT/mTOR signaling pathway is implicated.[2][3]

### **Mechanism of Action**

CCT128930 is a pyrrolopyrimidine compound that selectively inhibits the serine/threonine kinase AKT (also known as Protein Kinase B), with a particular potency for the AKT2 isoform.[2] [3] As an ATP-competitive inhibitor, CCT128930 binds to the kinase domain of AKT, preventing the phosphorylation of its downstream substrates.[3][4] This action effectively blocks the PI3K/AKT/mTOR signaling cascade, a critical pathway that regulates cell survival, proliferation, growth, and metabolism.[2][5] Dysregulation of this pathway is a common feature in many human cancers, making AKT a prime therapeutic target.[2][4]

In preclinical studies, CCT128930 has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those with a constitutively active PI3K/AKT pathway, such as PTEN-null or PIK3CA-mutant tumors.[1][4] The inhibition of AKT signaling by CCT128930 leads to a G1 phase cell cycle arrest and can also induce apoptosis.[1][4][6]



## **Quantitative Data Summary**

The following tables summarize the in vitro kinase inhibitory activity and cellular antiproliferative effects of CCT128930.

Table 1: In Vitro Kinase Inhibitory Activity of CCT128930

Target	IC50 (nM)	Selectivity vs. PKA	Selectivity vs. p70S6K
AKT2	6	28-fold	20-fold
PKA	168	-	-
p70S6K	120	-	-
Data sourced from MedchemExpress and			
Selleck Chemicals.[1]			

Table 2: Anti-proliferative Activity of CCT128930 (GI<sub>50</sub> values)

Cell Line	Cancer Type	PTEN Status	Gl <sub>50</sub> (μM)
U87MG	Glioblastoma	Null	6.3
LNCaP	Prostate Cancer	Deficient	0.35
PC3	Prostate Cancer	Deficient	1.9
Data sourced from Selleck Chemicals and MedchemExpress.[1] [6]			

## **Experimental Protocols**



## Formulation of CCT128930 Hydrochloride for Intraperitoneal Injection

**CCT128930 hydrochloride** is insoluble in water, necessitating a specific vehicle for in vivo administration.[1][7] The following protocol describes a commonly used formulation for intraperitoneal injection in mice.

#### Materials:

- CCT128930 hydrochloride powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Sterile water for injection (ddH<sub>2</sub>O) or sterile saline
- Sterile microcentrifuge tubes
- Vortex mixer

#### Protocol:

- Prepare a stock solution of CCT128930 in DMSO. Due to the hygroscopic nature of DMSO, it is crucial to use fresh, anhydrous solvent to ensure optimal solubility.[1][7] A suggested stock concentration is 40 mg/mL.[1] Ensure the powder is completely dissolved by vortexing.
- Prepare the vehicle. A common vehicle for CCT128930 is a mixture of DMSO, PEG300,
   Tween 80, and sterile water.[1] A widely used formulation consists of:
  - 5% DMSO
  - o 40% PEG300
  - 5% Tween 80



#### 50% ddH₂O

- Prepare the final dosing solution. To prepare a 1 mL working solution, follow these steps:[1] a. To 400 μL of PEG300, add 50 μL of the 40 mg/mL CCT128930 stock solution in DMSO. b. Mix thoroughly until the solution is clear. c. Add 50 μL of Tween 80 to the mixture and mix until clear. d. Add 500 μL of sterile ddH<sub>2</sub>O to bring the final volume to 1 mL. e. The final concentration of this solution will be 2 mg/mL. Adjust the initial stock concentration or volumes as needed to achieve the desired final dosing concentration.
- Use Immediately. The mixed solution should be used immediately for optimal results.[1] If precipitation is observed, gentle warming may be required to redissolve the compound.[8]

## **Intraperitoneal Injection Protocol in Mice**

This protocol provides a general guideline for the intraperitoneal administration of the prepared CCT128930 formulation to mice. All animal procedures should be performed in accordance with institutional guidelines for animal care and use.

#### Materials:

- Prepared CCT128930 dosing solution
- Sterile syringes (1 mL)
- Sterile needles (25-27 gauge)
- 70% ethanol or other suitable disinfectant
- Animal scale

#### Protocol:

- Dose Calculation. Weigh the mouse to determine the precise dose to be administered.
   CCT128930 has been shown to be effective in vivo at doses of 25 mg/kg and 40 mg/kg.[1]
   For a 25 g mouse receiving a 25 mg/kg dose, the total dose would be 0.625 mg.
- Animal Restraint. Properly restrain the mouse to expose the abdomen. The "three-finger" restraint method is commonly used.[8][9]



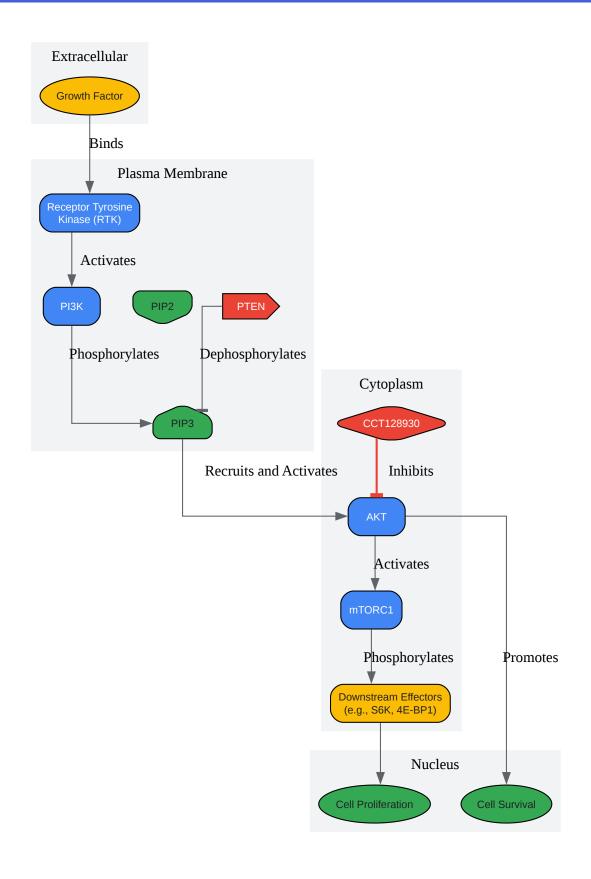




- Injection Site. The preferred site for intraperitoneal injection is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or liver.[9][10]
- Injection. a. Disinfect the injection site with 70% ethanol.[9] b. Insert the needle, with the bevel facing up, at a 30-40 degree angle to the abdominal wall.[10] c. Gently aspirate to ensure that no fluid (blood or urine) enters the syringe, which would indicate improper needle placement.[8][10] d. If there is no aspirate, slowly and steadily inject the calculated volume of the CCT128930 formulation. e. Withdraw the needle and return the animal to its cage.
- Monitoring. Observe the animal for any signs of distress or adverse reactions following the injection. Monitor tumor growth and animal body weight regularly throughout the study.[4]

# Visualizations PI3K/AKT/mTOR Signaling Pathway



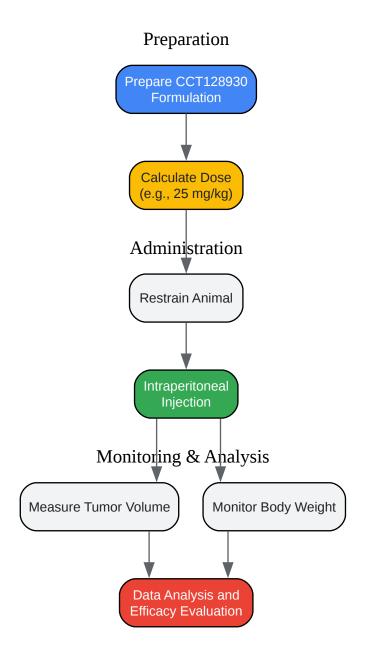


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Caption: CCT128930 inhibits AKT in the PI3K/AKT/mTOR pathway.



## **Experimental Workflow for In Vivo Studies**



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Caption: Workflow for in vivo CCT128930 efficacy studies.

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